- Method for preparing 3-hydroxypiperidine and derivative and intermediate thereof, China, , ,
Cas no 95798-22-4 (Benzyl 3-hydroxypiperidine-1-carboxylate)

95798-22-4 structure
상품 이름:Benzyl 3-hydroxypiperidine-1-carboxylate
CAS 번호:95798-22-4
MF:C13H17NO3
메가와트:235.278983831406
MDL:MFCD03839903
CID:61809
Benzyl 3-hydroxypiperidine-1-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- N-Cbz-3-Hydroxypiperidine
- Benzyl 3-hydroxypiperidine-1-carboxylate
- Benzyl 3-hydroxytetrahydro-1(2H)-pyridinecarboxylate
- 1-benzyloxycarbonyl-3-hydroxypiperidine
- 1-benzyloxycarbonylpiperidine-3-ol
- 1-cbz-3-hydroxy-piperidine
- 1-N-Cbz-3-hydroxy-piperidine
- 3-(1-benzyloxycarbonyl)piperidinol
- 3-hydroxy-piperidine-1-carboxylic acid benzyl ester
- N-benzyloxycarbonyl-3-hydroxypiperidine
- N-Cbz-piperidin-3-ol
- 1-cbz-3-hydroxypiperidine
- NDGWBAFATMSBHZ-UHFFFAOYSA-N
- 1-PIPERIDINECARBOXYLIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER
- (S)-1-CBZ-3-HYDROXYPIPERIdine
- 1-n-cbz-3-hydroxy piperidine
- KS
- Phenylmethyl 3-hydroxy-1-piperidinecarboxylate (ACI)
-
- MDL: MFCD03839903
- 인치: 1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2
- InChIKey: NDGWBAFATMSBHZ-UHFFFAOYSA-N
- 미소: O=C(N1CC(O)CCC1)OCC1C=CC=CC=1
계산된 속성
- 정밀분자량: 235.12100
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 3
- 복잡도: 251
- 토폴로지 분자 극성 표면적: 49.8
실험적 성질
- 색과 성상: Pale-yellow to Yellow-brown Liquid
- 비등점: 384.9°C at 760 mmHg
- PSA: 49.77000
- LogP: 1.71780
Benzyl 3-hydroxypiperidine-1-carboxylate 보안 정보
- 신호어:Warning
- 피해 선언: H315-H319-H335
- 경고성 성명: P261;P280;P301+P312;P302+P352;P305+P351+P338
- 저장 조건:Sealed in dry,2-8°C
Benzyl 3-hydroxypiperidine-1-carboxylate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | B297058-500mg |
Benzyl 3-Hydroxypiperidine-1-carboxylate |
95798-22-4 | 500mg |
$ 80.00 | 2022-06-07 | ||
Chemenu | CM116659-100g |
N-Cbz-3-hydroxypiperidine |
95798-22-4 | 96% | 100g |
$120 | 2024-07-18 | |
Key Organics Ltd | FS-2293-5MG |
1-N-Cbz-3-Hydroxy-piperidine |
95798-22-4 | >95% | 5mg |
£46.00 | 2025-02-09 | |
eNovation Chemicals LLC | D957408-100g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 98% | 100g |
$110 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052284-10g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 98% | 10g |
¥105.00 | 2024-04-23 | |
Key Organics Ltd | FS-2293-10MG |
1-N-Cbz-3-Hydroxy-piperidine |
95798-22-4 | >95% | 10mg |
£63.00 | 2025-02-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00791-50G |
benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 97% | 50g |
¥ 3,062.00 | 2023-04-12 | |
Key Organics Ltd | FS-2293-5G |
1-N-Cbz-3-Hydroxy-piperidine |
95798-22-4 | >95% | 5g |
£80.00 | 2025-02-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842767-5g |
Benzyl 3-hydroxypiperidine-1-carboxylate |
95798-22-4 | 96% | 5g |
238.50 | 2021-05-17 | |
AstaTech | 58144-100/G |
1-N-CBZ-3-HYDROXY-PIPERIDINE |
95798-22-4 | 97% | 100g |
$246 | 2023-09-16 |
Benzyl 3-hydroxypiperidine-1-carboxylate 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 10 - 15 °C; 2 h, 15 °C; 15 °C → 50 °C; 4 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; overnight, rt
참조
합성회로 2
반응 조건
1.1 Solvents: Water ; 10 - 25 °C; overnight, 10 - 25 °C
참조
- preparation method of multi-chiral nitrogen substituted piperidinol derivatives, China, , ,
합성회로 3
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; < 15 °C; 3 h, < 15 °C
참조
- Preparation of heterocyclyl-substituted piperazines for the prevention or treatment of a disease mediated by the binding of adhesion molecules to GPIIb/IIIa, United States, , ,
합성회로 4
반응 조건
참조
- Lipase-catalyzed practical synthesis of (R)-1-benzyl-3-hydroxy-2,5-pyrrolidinedione and related compoundsBulletin of the Chemical Society of Japan, 1996, 69(1), 207-15,
합성회로 5
반응 조건
참조
- Preparation of quinolizinonecarboxylates and analogs as antibacterials, World Intellectual Property Organization, , ,
합성회로 6
반응 조건
1.1 Reagents: Sodium borohydride
참조
- Stereo-complementary bioreduction of saturated N-heterocyclic ketonesProcess Biochemistry (Oxford, 2017, 56, 90-97,
합성회로 7
반응 조건
참조
- Preparation of quinolizinone- and pyridopyrimidinonecarboxylates as antibacterials, World Intellectual Property Organization, , ,
합성회로 8
반응 조건
1.1 Solvents: Dichloromethane ; rt → 0 °C
1.2 Reagents: Triethylamine ; 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt
1.2 Reagents: Triethylamine ; 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt
참조
- Exploration of a New Type of Antimalarial Compounds Based on FebrifugineJournal of Medicinal Chemistry, 2006, 49(15), 4698-4706,
합성회로 9
반응 조건
참조
- Preparation of oxazolylalkyl piperidinecarboxylates as peroxisome proliferator-activated receptor (PPAR) α/γ agonists for the treatment of diabetes, Japan, , ,
합성회로 10
반응 조건
참조
- Preparation of arylalkylamines as calcium-sensing receptor (CaSR) activators, World Intellectual Property Organization, , ,
합성회로 11
반응 조건
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-53)-[[N(R),1R]-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-N-[[… Solvents: 1-Propanol ; 8 - 12 atm, rt
참조
- Preparation methods of chiral spiro phosphine-nitrogen-phosphine tridentate ligand and iridium catalyst, application in asymmetric catalytic hydrogenation of carbonyl compound, World Intellectual Property Organization, , ,
합성회로 12
반응 조건
1.1 Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
- Novel urethane-containing aminosteroid compounds, World Intellectual Property Organization, , ,
합성회로 13
반응 조건
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; rt; 5 h, rt
참조
- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,
합성회로 14
반응 조건
참조
- Preparation of heterocyclic compounds as platelet aggregation inhibitors, World Intellectual Property Organization, , ,
합성회로 15
합성회로 16
반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2.5 h, 0 °C; 30 min, 0 °C; 16 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
참조
- Preparation of pyrazole compounds as BTK (Bruton's tyrosine kinase) inhibitors, World Intellectual Property Organization, , ,
합성회로 17
반응 조건
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane , Water ; rt → 5 °C; 4 h, rt
참조
- Synthesis and Antibacterial Activity of Ketolides (6-O-Methyl-3-oxoerythromycin Derivatives): A New Class of Antibacterials Highly Potent Against Macrolide-Resistant and -Susceptible Respiratory PathogensJournal of Medicinal Chemistry, 1998, 41(21), 4080-4100,
합성회로 18
반응 조건
참조
- A convenient synthesis of functionalized 8- and 9-aza-1-oxaspiro[5.5]undecanesJournal of Heterocyclic Chemistry, 1995, 32(6), 1843-5,
Benzyl 3-hydroxypiperidine-1-carboxylate Raw materials
- 2-Pentanol, 1-amino-5-chloro-, hydrochloride (1:1)
- 3-Hydroxypiperidine hydrochloride
- piperidin-3-ol
- Benzyl 3-oxopiperidine-1-carboxylate
Benzyl 3-hydroxypiperidine-1-carboxylate Preparation Products
Benzyl 3-hydroxypiperidine-1-carboxylate 관련 문헌
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
95798-22-4 (Benzyl 3-hydroxypiperidine-1-carboxylate) 관련 제품
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추천 공급업체
Amadis Chemical Company Limited
(CAS:95798-22-4)Benzyl 3-hydroxypiperidine-1-carboxylate

순결:99%
재다:50.0g
가격 ($):377.0